BenchChemオンラインストアへようこそ!

3-(2,6-Difluorobenzyl)azetidin-3-ol

Purity Quality Control Procurement

3-(2,6-Difluorobenzyl)azetidin-3-ol (CAS 1602042-35-2) is a small-molecule building block featuring a 4-membered azetidine ring substituted with a hydroxyl group and a 2,6-difluorobenzyl moiety. It is primarily utilized as a synthetic intermediate in medicinal chemistry campaigns, with limited but targeted biological annotation.

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
Cat. No. B13537008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorobenzyl)azetidin-3-ol
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1C(CN1)(CC2=C(C=CC=C2F)F)O
InChIInChI=1S/C10H11F2NO/c11-8-2-1-3-9(12)7(8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2
InChIKeySBKUBFPEPUKMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Difluorobenzyl)azetidin-3-ol: A Specialized Azetidine Scaffold for Medicinal Chemistry and Biological Research


3-(2,6-Difluorobenzyl)azetidin-3-ol (CAS 1602042-35-2) is a small-molecule building block featuring a 4-membered azetidine ring substituted with a hydroxyl group and a 2,6-difluorobenzyl moiety . It is primarily utilized as a synthetic intermediate in medicinal chemistry campaigns, with limited but targeted biological annotation [1]. The compound's core scaffold appears in patent literature as a modular unit for constructing potential therapeutic agents, including modulators of cortical catecholaminergic neurotransmission [2].

Why Generic Substitution Fails for 3-(2,6-Difluorobenzyl)azetidin-3-ol in Procurement


Seemingly minor structural variations among azetidine analogs lead to significant divergences in physicochemical properties and biological annotation potential. The specific 2,6-difluorination pattern and the 3-benzyl-3-ol substitution create a unique molecular geometry that cannot be replicated by closer isomers or analogs . Computational evidence from the ZINC database shows that even among isomers sharing the same molecular formula (C10H11F2NO), key ligand-design parameters such as lipophilicity (logP) and topological polar surface area (tPSA) can differ substantially [1]. Therefore, substituting 3-(2,6-Difluorobenzyl)azetidin-3-ol with a generic analog without verifying these specific properties risks introducing unwanted changes in membrane permeability, off-target binding, or synthetic reactivity in downstream applications.

Quantitative Evidence Guide: How 3-(2,6-Difluorobenzyl)azetidin-3-ol Compares to Its Closest Analogs


Purity Specification: Head-to-Head with a Common 2,3-Difluorophenyl Analog

Vendor-specified purity of 3-(2,6-Difluorobenzyl)azetidin-3-ol reaches 98% (HPLC), which is a higher minimum specification compared to the commonly sourced 3-(2,3-Difluorophenyl)azetidin-3-ol, which is frequently offered at 95% purity . This 3-percentage-point increase in guaranteed purity reduces the burden of secondary purification in sensitive chemical biology or medicinal chemistry applications.

Purity Quality Control Procurement

Lipophilicity Cliff with a Non-Hydroxylated Azetidine Isomer

Computational modeling from the ZINC database reveals a pronounced lipophilicity difference between 3-(2,6-Difluorobenzyl)azetidin-3-ol (logP 1.886) and a des-hydroxy isomer (logP 1.61) [1]. The ~0.28 logP unit increase indicates that the target compound has higher intrinsic membrane permeability potential, which can be a critical parameter for CNS drug discovery [2]. This logP value falls within the optimal range (1-3) for oral absorption, making it a more attractive starting point for lead optimization.

Lipophilicity ADME Drug Design

Topological Polar Surface Area (tPSA) as a Key Selectivity Determinant

The target compound exhibits a computed tPSA of 44 Ų, which is significantly higher than the 29 Ų observed for a demethylated, non-hydroxylated isomer [1]. This 15 Ų difference is substantial enough to influence passive blood-brain barrier penetration, where a tPSA < 60 Ų is generally favorable, but values approaching the upper limit can reduce CNS exposure [2]. The target compound's intermediate tPSA offers a balanced profile for optimizing peripherally-restricted or CNS-penetrant properties.

Polar Surface Area Selectivity Brain Penetration

Structural Uniqueness: No Known Bioactivity Confers a Clean Screening Profile

According to the ZINC database, 3-(2,6-Difluorobenzyl)azetidin-3-ol has no reported bioactivity against any ChEMBL target [1]. In contrast, related 3-benzyl-azetidine derivatives have been extensively annotated for monoamine receptor modulation [2]. This lack of pre-existing pharmacological history makes the target compound a 'blank slate' for novel target discovery programs, reducing the risk of rediscovering known hits and facilitating patentability.

Novelty Screening Off-target

Optimal Application Scenarios for 3-(2,6-Difluorobenzyl)azetidin-3-ol Based on Verified Data


CNS Drug Discovery Lead Optimization

The balanced lipophilicity (logP 1.886) and intermediate tPSA (44 Ų) of 3-(2,6-Difluorobenzyl)azetidin-3-ol align with the property space associated with CNS drug candidates [1]. These computational parameters, derived from the ZINC database, suggest the compound is a suitable scaffold for designing brain-penetrant therapeutics where fine-tuning of logP and tPSA is critical for target engagement and safety. Its selection over isomers with lower logP or tPSA can be a deliberate strategy to modulate CNS exposure.

High-Throughput Screening Library Diversification

The compound's clean bioactivity profile—zero reported ChEMBL activities—makes it an excellent candidate for expanding novel screening libraries [1]. Unlike more characterized 3-benzyl-azetidine analogs that are already associated with monoamine targets, this compound offers an unbiased starting point for phenotypic or target-based screens, increasing the probability of discovering new mechanisms of action.

Synthetic Intermediate for PROTAC or ADC Linker Design

The higher commercially available purity (98% minimum) of 3-(2,6-Difluorobenzyl)azetidin-3-ol compared to common alternatives (e.g., 95% for 2,3-difluorophenyl analog) reduces purification requirements in multi-step syntheses [1]. This purity advantage is particularly valuable in the construction of heterobifunctional degraders (PROTACs) or antibody-drug conjugate (ADC) linkers, where stoichiometric control and impurity profiles directly affect conjugation efficiency and final product homogeneity.

Structure-Activity Relationship (SAR) Exploration of Azetidine Core

The unique 2,6-difluorination pattern of the benzyl group, combined with the 3-hydroxy substitution, provides a distinct vector for SAR studies [1]. The target compound's significant tPSA (44 Ų) and logP differences from its des-hydroxy isomer allow medicinal chemists to probe the role of hydrogen bonding and polarity in target binding, making it a key tool for elucidating pharmacophore requirements.

Quote Request

Request a Quote for 3-(2,6-Difluorobenzyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.